molecular formula C7H12O3 B1604938 2-Hydroxy-1-methylethyl methacrylate CAS No. 4664-49-7

2-Hydroxy-1-methylethyl methacrylate

Cat. No.: B1604938
CAS No.: 4664-49-7
M. Wt: 144.17 g/mol
InChI Key: ZMARGGQEAJXRFP-UHFFFAOYSA-N
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Description

2-Hydroxy-1-methylethyl methacrylate, also known as 2-hydroxypropyl methacrylate, is a chemical compound with the molecular formula C7H12O3. It is a colorless liquid that is commonly used in the production of polymers and resins. This compound is known for its ability to form cross-linked polymers, which are used in a variety of applications, including coatings, adhesives, and medical devices .

Mechanism of Action

Target of Action

2-Hydroxy-1-methylethyl methacrylate, also known as 1-hydroxypropan-2-yl 2-methylprop-2-enoate , is a type of (meth)acrylate monomer. The primary targets of this compound are the biological membranes, particularly the lipid bilayers .

Mode of Action

The compound interacts with its targets through a process known as hemolytic activity . This involves the disruption of the lipid bilayer of biological membranes, leading to the release of hemoglobin from red blood cells (hemolysis). The degree of hemolytic activity is related to the β-carbon chemical shift in the compound’s NMR spectrum .

Biochemical Pathways

The affected biochemical pathway primarily involves the disruption of the lipid bilayer of biological membranes. This disruption can lead to changes in cell permeability and potential cell lysis .

Pharmacokinetics

The compound’s predicted properties include a boiling point of 2188±230 °C, a density of 1027±006 g/cm3, and a pKa of 1403±010

Result of Action

The primary result of the action of this compound is the disruption of the lipid bilayer of biological membranes, leading to potential cell lysis . This can have various effects at the molecular and cellular levels, depending on the specific cells and tissues involved.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is used in acrylic resin coatings for food cans, and its safety has been evaluated in this context . The temperature of curing (at least 200 °C) is an important factor in ensuring the safety of the compound . Other factors, such as pH and the presence of other chemicals, may also influence its action.

Biochemical Analysis

Biochemical Properties

2-Hydroxy-1-methylethyl methacrylate is known to interact with various enzymes and proteins. It is metabolized by non-specific carboxylesterases to methacrylic acid and propylene glycol . The nature of these interactions is primarily enzymatic, with the compound serving as a substrate for the enzymes.

Cellular Effects

The effects of this compound on cells are complex and multifaceted. It has been found to be non-genotoxic in vivo, indicating that it does not cause damage to genetic material in cells . It can induce changes in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through a variety of mechanisms. It is rapidly hydrolyzed by carboxylesterases to methacrylic acid and the respective alcohol, propylene glycol . This process involves binding interactions with the enzymes, leading to enzyme activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is known to be stable under normal conditions, but can degrade over time . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. It has been found to be non-genotoxic in vivo, even at high doses . Threshold effects and toxic or adverse effects at high doses have not been extensively studied.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized to propylene glycol and methacrylic acid, which are further oxidized before excretion . This process involves interactions with various enzymes and cofactors.

Preparation Methods

2-Hydroxy-1-methylethyl methacrylate can be synthesized through several methods. One common method involves the esterification of methacrylic acid with 1,2-propanediol. This reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to achieve high yields . Industrial production methods often involve continuous processes to ensure consistent quality and high production rates .

Chemical Reactions Analysis

2-Hydroxy-1-methylethyl methacrylate undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various polymerization initiators. Major products formed from these reactions include polymers and esters, which have a wide range of industrial applications .

Scientific Research Applications

2-Hydroxy-1-methylethyl methacrylate is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a monomer in the synthesis of various polymers and copolymers.

    Biology: Utilized in the development of hydrogels for tissue engineering and drug delivery systems.

    Medicine: Employed in the production of dental materials and medical adhesives.

    Industry: Used in the formulation of coatings, adhesives, and sealants.

Comparison with Similar Compounds

2-Hydroxy-1-methylethyl methacrylate is similar to other methacrylate compounds, such as:

Compared to these compounds, this compound offers unique properties, such as enhanced hydrophilicity and the ability to form hydrogels, making it particularly useful in biomedical applications .

Properties

IUPAC Name

1-hydroxypropan-2-yl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-5(2)7(9)10-6(3)4-8/h6,8H,1,4H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMARGGQEAJXRFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)OC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40867417
Record name 1-Hydroxypropan-2-yl 2-methylprop-2-enoate
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Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4664-49-7, 27813-02-1
Record name 2-Hydroxy-1-methylethyl 2-methyl-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4664-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-2-hydroxyethyl methacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004664497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxypropyl methacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027813021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hydroxypropan-2-yl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40867417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methacrylic acid, monoester with propane-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.227
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Record name 2-hydroxy-1-methylethyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.826
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-METHYL-2-HYDROXYETHYL METHACRYLATE
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Synthesis routes and methods

Procedure details

2-hydroxypropyl methacrylate; 3-hydroxypropyl methacrylate;
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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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